Propanoic acid, 2-((2',4'-difluoro(1,1'-biphenyl)-4-yl)oxy)-2-methyl-, ethyl ester
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Overview
Description
Propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl-, ethyl ester is a chemical compound with a complex structure that includes a biphenyl core substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl-, ethyl ester typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ester into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as anti-inflammatory or analgesic properties.
Mechanism of Action
The mechanism by which propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl-, ethyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Difluoro-4-hydroxybiphenyl-3-carboxylic acid: This compound shares a similar biphenyl core but differs in its functional groups.
Diflunisal: A salicylic acid derivative with similar structural features but different pharmacological properties.
Uniqueness
Propanoic acid, 2-((2’,4’-difluoro(1,1’-biphenyl)-4-yl)oxy)-2-methyl-, ethyl ester is unique due to its specific substitution pattern and the presence of the ethyl ester group.
Properties
CAS No. |
79781-90-1 |
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Molecular Formula |
C18H18F2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
ethyl 2-[4-(2,4-difluorophenyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C18H18F2O3/c1-4-22-17(21)18(2,3)23-14-8-5-12(6-9-14)15-10-7-13(19)11-16(15)20/h5-11H,4H2,1-3H3 |
InChI Key |
FSRRJCXRXQMNBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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